
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯: 是一种复杂的的有机化合物,属于吗啉衍生物类。这些化合物以其在药物化学中的多种应用而闻名,尤其是作为合成各种药物的中间体。
准备方法
合成路线和反应条件
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯的合成通常涉及多个步骤,从易得的起始原料开始。常见的合成路线可能包括:
吗啉环的形成: 这可以通过二乙醇胺与合适的烷基化试剂反应来实现。
羟甲基的引入: 这一步可能涉及使用甲醛和还原剂。
苯甲氧基甲基的连接: 这可以通过使用苄基氯的亲核取代反应来完成。
羧酸酯基团的形成: 这一步可能涉及中间体与叔丁基氯甲酸酯的反应。
工业生产方法
这类化合物的工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选反应条件以及使用催化剂来提高产率和选择性。
化学反应分析
反应类型
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯: 可以进行各种化学反应,包括:
氧化: 羟甲基可以被氧化成羧酸。
还原: 羧酸酯基团可以被还原成醇。
取代: 苯甲氧基甲基可以被其他官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 主要产物将是相应的羧酸。
还原: 主要产物将是相应的醇。
取代: 主要产物将取决于所使用的亲核试剂。
科学研究应用
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯: 在科学研究中有多种应用,包括:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。
医学: 研究其潜在的治疗特性,包括作为药物的前体。
工业: 用于开发新材料和化学工艺。
作用机制
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯 的作用机制取决于其具体的应用。在药物化学中,它可能与特定的分子靶标(如酶或受体)相互作用,调节其活性。所涉及的途径可能包括抑制或激活酶活性、结合受体位点或改变细胞信号通路。
相似化合物的比较
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯: 可以与其他吗啉衍生物进行比较,例如:
吗啉-4-羧酸酯: 缺少羟甲基和苯甲氧基甲基,结构相对简单。
苯基吗啉: 含有直接连接到吗啉环的苯基,结构和反应活性有所不同。
羟甲基吗啉: 含有羟甲基,但缺少羧酸酯和苯甲氧基甲基。
叔丁基(2S,6S)-2-(羟甲基)-6-(苯甲氧基甲基)吗啉-4-羧酸酯 的独特性在于其官能团的特定组合,这可以赋予其独特的化学和生物学性质。
属性
分子式 |
C18H27NO5 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16-/m0/s1 |
InChI 键 |
SDTSUOTTWLJMFI-HOTGVXAUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)COCC2=CC=CC=C2)CO |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



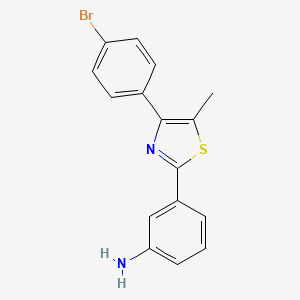
![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
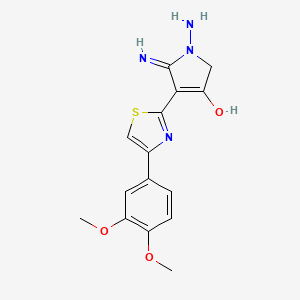

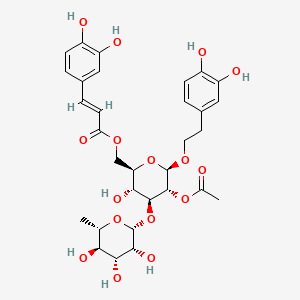
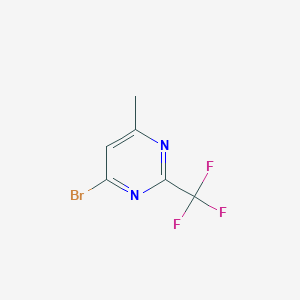
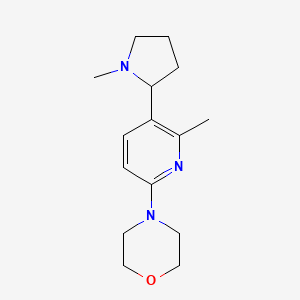

![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)
